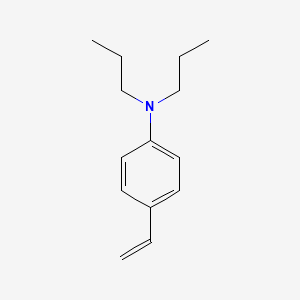

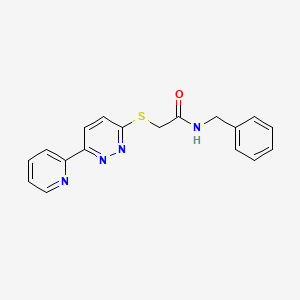

![molecular formula C8H13ClF3N3 B2498435 [3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine;hydrochloride CAS No. 2416243-06-4](/img/structure/B2498435.png)

[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of pyrazole derivatives typically involves reactions of 3,5-dimethyl-1H-pyrazole with various reagents to introduce additional functional groups or to form fused heterocyclic systems. For instance, Al-Smaisim (2012) describes the synthesis of 3,5-dimethyl-1H-pyrazole derivatives through reactions with ethylchloroacetate and subsequent modifications, producing compounds with potential antibacterial activity (Al-Smaisim, 2012). Similarly, Kralj et al. (2006) report on the regioselective synthesis of 1,4-disubstituted 5-hydroxy-1H-pyrazoles, highlighting the versatility of pyrazole chemistry (Kralj et al., 2006).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives reveals insights into their chemical reactivity and potential applications. Studies involving X-ray diffraction and spectroscopic methods provide detailed information on molecular geometries. For instance, the structural analysis of a pyrazolato-bridged di-zinc anion demonstrates the complex coordination environments achievable with pyrazole ligands (Driessen, Paap, & Reedijk, 2010).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, offering pathways to a range of compounds with distinct properties. The versatility of pyrazole chemistry is evident in its reactions with metal ions, leading to complexes with unique structural and electronic characteristics. Beves et al. (2008) describe the synthesis of iron(II), ruthenium(II), and palladium(II) complexes of a pyrazolyl-terminated terpyridine ligand, illustrating the compound's coordination chemistry (Beves et al., 2008).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structures. For example, the crystal structure and DFT calculations of specific pyrazole derivatives provide insights into their stability and behavior in different solvents (Alaşalvar et al., 2014).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including reactivity, stability, and interaction with other molecules, are key to their potential applications. The synthesis and structural characterization of 4-substituted acetophenone oximes and their silver complexes highlight the compounds' antibacterial and DNA photocleavage activities, demonstrating the functional versatility of pyrazole-based molecules (Sharma et al., 2020).

科学的研究の応用

Synthesis and Characterization of Heterocyclic Compounds : Al-Smaisim (2012) discussed the synthesis and characterization of new 3,5-dimethyl-1H-pyrazole derivatives, highlighting their antibacterial activity against four bacterial species (Al-Smaisim, 2012).

Potential Antimicrobial and Anticancer Agents : Hafez et al. (2016) synthesized novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, showing significant antimicrobial and anticancer activities (Hafez, El-Gazzar, & Al-Hussain, 2016).

Utility in Heterocyclic Synthesis : Fadda et al. (2012) utilized enaminonitriles for the synthesis of various pyrazole, pyridine, and pyrimidine derivatives, emphasizing their relevance in heterocyclic chemistry (Fadda, Etman, El-Seidy, & Elattar, 2012).

Inhibitors of Fructose-1,6-Bisphosphatase : Rudnitskaya et al. (2009) identified a group of compounds, including substituted pyrazoles, as inhibitors of fructose-1,6-bisphosphatase, which could have implications in metabolic research (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).

Antifungal Activities Against Microorganisms : Boussalah et al. (2013) studied a series of functional ligands based on pyrazole and amino acid derivatives, demonstrating considerable antifungal activities against specific microorganisms (Boussalah et al., 2013).

Synthesis of Novel Derivatives : Sirakanyan et al. (2020) synthesized novel 3-amino-1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-naphthyridines, contributing to the development of new heterocyclic systems (Sirakanyan, Ghazaryan, Hakobyan, & Hovakimyan, 2020).

Anticancer Activity of Pyrazolyl Derivatives : Abdellatif et al. (2014) tested new pyrazolo[3,4-d]pyrimidin-4-one derivatives for antitumor activity on human breast adenocarcinoma cell lines, with some showing significant inhibitory activity (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Antibacterial and Antifungal Properties : Hassan (2013) synthesized a series of 2-pyrazolines and pyrazole derivatives, showing promising antibacterial and antifungal activities (Hassan, 2013).

将来の方向性

特性

IUPAC Name |

[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3N3.ClH/c1-5-7(3-12)6(2)14(13-5)4-8(9,10)11;/h3-4,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKDPVDTAGPKHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(F)(F)F)C)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-bromophenyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2498353.png)

![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2498359.png)

![4-(morpholinosulfonyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2498361.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2498362.png)

![1-Aminomethyl-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B2498368.png)

![1-Methyl-2-propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide](/img/structure/B2498372.png)

![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B2498373.png)